Cas no 13009-99-9 (Mafenide Acetate)
Mafenide Acetate Chemical and Physical Properties
Names and Identifiers
-
- 4-(Aminomethyl)benzenesulfonamide acetate
- 4-(aminomethyl)benzenesulfonamidemonoacetate
- 4-(aminomethyl)-benzenesulfonamidmonoacetate alpha-amino-
- toluenesulfonamidmonoacetate
- mafatate
- maphenideacetate
- MARFANIL
- MARFANIL ACETATE SALT
- MAFENAMIDE ACETATE
- MAFENIDE
- MAFENIDE ACETATE SALT
- 4-HOMOSULFANILAMIDE ACETATE
- 4-HOMOSULFANILAMIDE ACETATE SALT
- 4-(AMINOMETHYL)-BENZENESULFOAMIDE MONOACETATE
- ALPHA-AMINO-P-TOLUENSULFONAMIDE MONOACETATE
- Mafenide (Acetate)
- Mafenide Acetate
- 4-Homosulfanilamide,Mafenide,Marfanil
- acetic acid,4-(aminomethyl)benzenesulfonamide
- Mefamide
- Mafenidine Acetate
- Sulfamylon Acetate
- MAFENIDE ACETATE [JAN]
- MAFENIDE ACETATE [USP-RS]
- Mafenide acetate (USP:JAN)
- HMS2231M06
- MFCD00072089
- HMS3259N08
- UILOTUUZKGTYFQ-UHFFFAOYSA-N
- EINECS 235-855-0
- MAFENIDE ACETATE [ORANGE BOOK]
- .ALPHA.-AMINO-P-TOLUENESULFONAMIDE MONOACETATE
- Q27288250
- Z1741980223
- AKOS000121908
- 4-(Aminomethyl)benzenesulfonamide (acetate)
- alpha-Amino-p-toluenesulfonamide monoacetate
- DTXCID0078825
- Sulfamilon
- RQ6LP6Z0WY
- AM20050421
- CHEMBL1201161
- BCP28537
- FT-0630395
- MLS000069581
- NS00085140
- MAFENIDE ACETATE [WHO-DD]
- Benzenesulfonamide, 4-(aminomethyl)-, monoacetate
- SMR000058778
- 4-(aminomethyl)benzene-1-sulfonamide; acetic acid
- MAFENIDE ACETATE (USP-RS)
- s3647
- 4-(Aminomethyl)Benzenesulfonimideacetate
- Mafenide acetate (JAN/USP)
- HY-B0614A
- Mafenide Acetate; 4-(aminomethyl)-benzenesulfoamide monoacetate
- 4-Aminomethylbenzenesulfonamide acetate salt
- CHEBI:31792
- acetic acid;4-(aminomethyl)benzenesulfonamide
- CCG-266920
- Maphenide acetate
- UNII-RQ6LP6Z0WY
- MAFENIDE ACETATE [VANDF]
- Mafenide acetate [USP:JAN]
- SCHEMBL41627
- 13009-99-9
- MAFENIDE ACETATE [MI]
- SY107388
- MAFENIDE ACETATE [MART.]
- DTXSID00156334
- EN300-30046
- Mafenide acetate, United States Pharmacopeia (USP) Reference Standard
- alpha-Aminotoluene-4-sulphonamide monoacetate
- Benzenesulfonamide, 4-(aminomethyl)-, acetate (1:1)
- MAFENIDE ACETATE (MART.)
- DS-2178
- NC00709
- MAFENIDE ACETATE [GREEN BOOK]
- A806018
- MAFENIDE ACETATE [USP MONOGRAPH]
- 4-(Aminomethyl)benzenesulfonamide monoacetate
- HMS3370M14
- MAFENIDE ACETATE (USP MONOGRAPH)
- AC-22835
- p-Toluenesulfonamide, alpha-amino-, monoacetate
- W-108356
- Sulfamylon (TN)
- Winthrocine
- D01166
- DB-041939
-
- MDL: MFCD00072089
- Inchi: 1S/C7H10N2O2S.C2H4O2/c8-5-6-1-3-7(4-2-6)12(9,10)11;1-2(3)4/h1-4H,5,8H2,(H2,9,10,11);1H3,(H,3,4)
- InChI Key: UILOTUUZKGTYFQ-UHFFFAOYSA-N
- SMILES: S(C1C=CC(CN)=CC=1)(N)(=O)=O.OC(C)=O
Computed Properties
- Exact Mass: 246.06700
- Monoisotopic Mass: 246.067428
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 255
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 132
Experimental Properties
- Color/Form: No data available
- Melting Point: 151-152°C
- Boiling Point: 382°C at 760 mmHg
- Flash Point: No data available
- Solubility: DMSO: soluble1mg/mL
- PSA: 131.86000
- LogP: 2.36500
- Vapor Pressure: No data available
Mafenide Acetate Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261-P280-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- HazardClass:IRRITANT
- Toxicity:LD50 in rats, mice (mg/kg): 2040, 1580 i.v. (Skulan, Hoppe)
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Mafenide Acetate Customs Data
- HS CODE:2935009090
- Customs Data:
China Customs Code:
2935009090Overview:
2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%
Declaration elements:
Product Name, component content, use to
Summary:
2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%
Mafenide Acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M123292-1g |
Mafenide Acetate |
13009-99-9 | ≥98.0% | 1g |
¥32.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M123292-25mg |
Mafenide Acetate |
13009-99-9 | ≥98.0% | 25mg |
¥29.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M123292-500mg |
Mafenide Acetate |
13009-99-9 | ≥98.0% | 500mg |
¥31.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M123292-100mg |
Mafenide Acetate |
13009-99-9 | ≥98.0% | 100mg |
¥30.90 | 2023-09-02 | |
| S e l l e c k ZHONG GUO | S3647-25mg |
Mafenide Acetate |
13009-99-9 | 99.59% | 25mg |
¥794.59 | 2023-09-15 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R000811-1g |
Mafenide Acetate |
13009-99-9 | 98% | 1g |
¥32 | 2024-05-26 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R000811-100mg |
Mafenide Acetate |
13009-99-9 | 98% | 100mg |
¥27 | 2024-05-26 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R000811-25mg |
Mafenide Acetate |
13009-99-9 | 98% | 25mg |
¥26 | 2024-05-26 | |
| ChemScence | CS-2839-50mg |
Mafenide (Acetate) |
13009-99-9 | 99.43% | 50mg |
$60.0 | 2022-04-28 | |
| ChemScence | CS-2839-100mg |
Mafenide (Acetate) |
13009-99-9 | 99.43% | 100mg |
$84.0 | 2022-04-28 |
Mafenide Acetate Suppliers
Mafenide Acetate Related Literature
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Utsab Manna,Rajdip Roy,Abhishek Dutta,Nabanita Roy Org. Biomol. Chem. 2023 21 2375
-
Nabanita Roy,Hemanta Kumar Datta,Rajdip Roy,Parthasarathi Dastidar Chem. Commun. 2023 59 9400
-
Suode Cheng,Zhou Wei,Xiao Zhiming,Li Yang,Fan Xia Anal. Methods 2021 13 4452
-
Mita Dutta,Shreya Banerjee,Mahitosh Mandal,Manish Bhattacharjee RSC Adv. 2023 13 15448
-
Que Bai,Caiyun Zheng,Wenting Chen,Na Sun,Qian Gao,Jinxi Liu,Fangfang Hu,SaHu Pimpi,Xintao Yan,Yanni Zhang,Tingli Lu Mater. Adv. 2022 3 6707
Additional information on Mafenide Acetate
Mafenide Acetate (CAS No. 13009-99-9): A Comprehensive Overview in Modern Chemical and Biomedical Research
Mafenide Acetate, chemically designated as 2-chloro-N-[(2,6-dichlorobenzyl)amino]acetamide, is a compound with the CAS number 13009-99-9. This molecule has garnered significant attention in the fields of pharmaceutical chemistry and biomedical research due to its unique structural properties and versatile applications. Mafenide Acetate belongs to the class of amides and is characterized by its two chloro substituents on the benzene ring, which contribute to its reactivity and biological activity.
The structure of Mafenide Acetate features a central acetamide group linked to a dichlorobenzyl moiety. This configuration imparts a high degree of lipophilicity, making it suitable for topical applications in various medical formulations. The presence of chlorine atoms enhances its interaction with biological targets, which has been exploited in the development of novel therapeutic agents.
In recent years, Mafenide Acetate has been extensively studied for its potential in treating skin infections and inflammatory conditions. Its antimicrobial properties have been attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis. This mechanism has made it a valuable component in topical antiseptics and wound care products. Furthermore, its anti-inflammatory effects have been observed in preclinical studies, suggesting its utility in managing conditions such as eczema and psoriasis.
One of the most compelling aspects of Mafenide Acetate is its role in pharmaceutical research. Researchers have been exploring its derivatives to develop more potent and selective therapeutic agents. For instance, modifications to the dichlorobenzyl group have led to compounds with enhanced efficacy against resistant bacterial strains. These findings highlight the importance of Mafenide Acetate as a scaffold for drug discovery.
The synthesis of Mafenide Acetate involves a multi-step process that typically begins with the chlorination of benzylamine derivatives followed by acetylation. The reaction conditions are carefully optimized to ensure high yield and purity. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to improve the efficiency of the synthesis. These methods align with modern green chemistry principles, minimizing waste and reducing environmental impact.
From a biomedical perspective, Mafenide Acetate has shown promise in treating infections caused by Gram-negative bacteria, which are increasingly resistant to conventional antibiotics. Its ability to penetrate biofilms has been particularly noteworthy, making it effective against stubborn infections that are often difficult to treat. Clinical trials have demonstrated its efficacy in both hospital-acquired infections and community-based outbreaks.
Recent studies have also explored the potential of Mafenide Acetate in neurological applications. Its ability to cross the blood-brain barrier has led researchers to investigate its use in treating central nervous system infections and neurodegenerative diseases. While further research is needed to fully understand its mechanisms of action in these contexts, preliminary findings are encouraging.
The pharmacokinetic profile of Mafenide Acetate is another area of interest. Studies have shown that it exhibits moderate bioavailability when administered topically, with minimal systemic absorption under normal conditions. This characteristic makes it an attractive candidate for localized treatments where systemic side effects are a concern. However, factors such as formulation vehicle and application frequency can influence its absorption and efficacy.
In conclusion, Mafenide Acetate (CAS No. 13009-99-9) is a multifaceted compound with significant applications in chemical and biomedical research. Its unique structure and biological activity make it a valuable tool for developing new therapeutic agents. As research continues to uncover new uses for this compound, it is likely that Mafenide Acetate will remain at the forefront of pharmaceutical innovation for years to come.
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